molecular formula C22H20N2 B12368141 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine

2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine

Cat. No.: B12368141
M. Wt: 312.4 g/mol
InChI Key: VWDKTWOKEKGMSJ-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanamine, beta,2-diphenyl- is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-ethanamine, beta,2-diphenyl- typically involves the reaction of alkyl phenyl ketones with phenyl hydrazine. This reaction forms 3-alkyl-substituted 2-phenyl-1H-indole derivatives in good yields . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-ethanamine, beta,2-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often involve halogenation or nitration, using reagents such as bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

1H-Indole-3-ethanamine, beta,2-diphenyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-indole: This compound is structurally similar and also exhibits biological activities.

    3-Substituted-1H-indoles: These compounds have similar synthetic routes and chemical properties.

Uniqueness

1H-Indole-3-ethanamine, beta,2-diphenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate cytokine production makes it particularly interesting for therapeutic applications .

Properties

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C22H20N2/c23-15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)24-22(21)17-11-5-2-6-12-17/h1-14,19,24H,15,23H2

InChI Key

VWDKTWOKEKGMSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(CN)C4=CC=CC=C4

Origin of Product

United States

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